Cas no 2138586-19-1 (5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

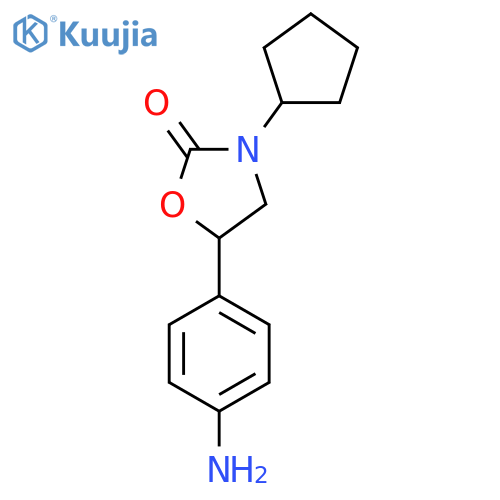

2138586-19-1 structure

商品名:5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one

5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one

- 2138586-19-1

- EN300-1154692

- 5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one

-

- インチ: 1S/C14H18N2O2/c15-11-7-5-10(6-8-11)13-9-16(14(17)18-13)12-3-1-2-4-12/h5-8,12-13H,1-4,9,15H2

- InChIKey: RZRPVPDUPCQJTI-UHFFFAOYSA-N

- ほほえんだ: O1C(N(CC1C1C=CC(=CC=1)N)C1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 246.136827821g/mol

- どういたいしつりょう: 246.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.6Ų

5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1154692-0.1g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 0.1g |

$867.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-0.25g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 0.25g |

$906.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-0.5g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 0.5g |

$946.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-1.0g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 1g |

$986.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-5.0g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 5g |

$2858.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-2.5g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 2.5g |

$1931.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-10.0g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1154692-0.05g |

5-(4-aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one |

2138586-19-1 | 0.05g |

$827.0 | 2023-06-09 |

5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

2138586-19-1 (5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one) 関連製品

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬